Gisadenafil
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Gisadenafil is C23H33N7O5S . The average molecular weight is 519.62 g/mol . The structure consists of a pyridinylpyrimidine skeleton, which is a pyridine linked to a pyrimidine .Physical And Chemical Properties Analysis
Gisadenafil besylate is a solid substance . It has a molecular weight of 677.79 g/mol . .Aplicaciones Científicas De Investigación
Gisadenafil, also known as UK 369003, is a potent inhibitor of phosphodiesterase 5 (PDE5) . It is more than 3000 times selective over PDEs 1-4 and 7, and 80 times selective over PDE6 . This compound is used in cyclic nucleotide research .
1. Scientific Field: Pharmacology Gisadenafil is primarily used in the field of pharmacology, specifically in the study of cyclic nucleotides .
3. Methods of Application In research settings, Gisadenafil is typically administered in vitro to cell cultures or in vivo to animal models to study its effects on PDE5 activity . The specific dosage and administration procedures would depend on the exact nature of the experiment.
4. Results or Outcomes The outcomes of using Gisadenafil in research can vary widely depending on the specific experiment. In general, as a PDE5 inhibitor, Gisadenafil would be expected to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, leading to a variety of downstream effects .
Treatment of Prostatic Hyperplasia
- Application Summary : Gisadenafil has been investigated for the treatment of Prostatic Hyperplasia . Prostatic hyperplasia is a common condition in older men where the prostate gland enlarges and can cause issues with urination.
- Methods of Application : In clinical studies, Gisadenafil would typically be administered orally to patients suffering from prostatic hyperplasia .
Treatment of Overactive Urinary Bladder
- Application Summary : Gisadenafil has also been investigated in the treatment of overactive urinary bladder .
- Methods of Application : Similar to the treatment of prostatic hyperplasia, Gisadenafil would likely be administered orally in clinical studies involving patients with an overactive bladder .
Treatment of Erectile Dysfunction
- Application Summary : Gisadenafil has been investigated for the treatment of erectile dysfunction .
- Methods of Application : In clinical studies, Gisadenafil would typically be administered orally to patients suffering from erectile dysfunction .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
- Application Summary : Gisadenafil has been investigated for the treatment of COPD .
- Methods of Application : In clinical studies, Gisadenafil would likely be administered orally to patients suffering from COPD .
Treatment of Lower Urinary Tract Symptoms
- Application Summary : Gisadenafil has been investigated for the treatment of Lower Urinary Tract Symptoms . These symptoms can include frequent urination, urgency, and nocturia (waking up at night to urinate).
- Methods of Application : In clinical studies, Gisadenafil would likely be administered orally to patients suffering from lower urinary tract symptoms .
Treatment of Other Diseases
- Application Summary : Gisadenafil has been investigated for the treatment of other diseases . The specific diseases are not detailed in the sources I found.
- Methods of Application : In clinical studies, Gisadenafil would likely be administered orally to patients suffering from these other diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZMBHKIVDSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955107 | |
Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gisadenafil | |
CAS RN |
334826-98-1 | |
Record name | Gisadenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334826-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gisadenafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gisadenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GISADENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.